
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride is a quaternary ammonium compound with a benzyl group, a methoxy group, and two methyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride typically involves the quaternization of N,N-dimethylaniline with benzyl chloride in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:
N,N-dimethylaniline+Benzyl chloride→N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-Benzyl-4-methoxy-N,N-dimethylanilinium N-oxide
Reduction: N-Benzyl-4-methoxy-N-methylaniline
Substitution: Various substituted benzyl derivatives
Applications De Recherche Scientifique
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other quaternary ammonium compounds.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored as a potential drug candidate for its ability to interact with biological targets.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride involves its interaction with cellular membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria by compromising their cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N,N-dimethylanilinium chloride
- N-(4-Methoxybenzyl)-N-methylamine
- Benzylamine
Uniqueness
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride is unique due to the presence of both a benzyl group and a methoxy group, which confer distinct chemical properties and reactivity. The methoxy group enhances the compound’s solubility in organic solvents, while the benzyl group provides a site for further functionalization through substitution reactions.
Propriétés
Numéro CAS |
116235-71-3 |
|---|---|
Formule moléculaire |
C16H20ClNO |
Poids moléculaire |
277.79 g/mol |
Nom IUPAC |
benzyl-(4-methoxyphenyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C16H20NO.ClH/c1-17(2,13-14-7-5-4-6-8-14)15-9-11-16(18-3)12-10-15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
CXTIEIXRTYYMBY-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CC1=CC=CC=C1)C2=CC=C(C=C2)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


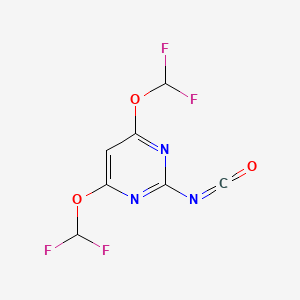
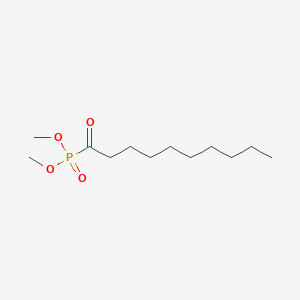
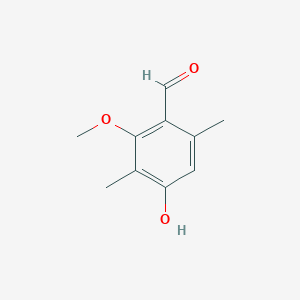


![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
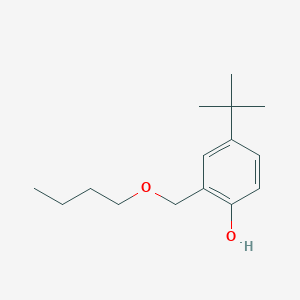
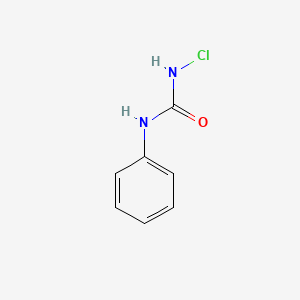

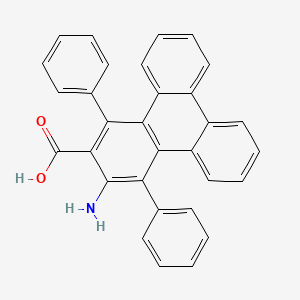
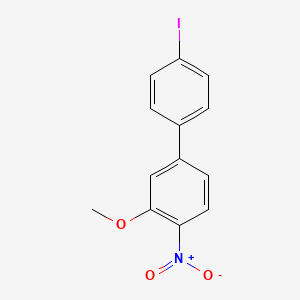
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
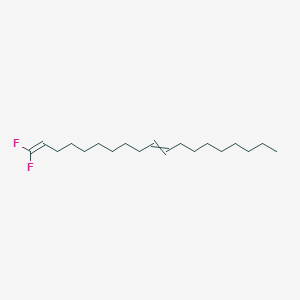
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
